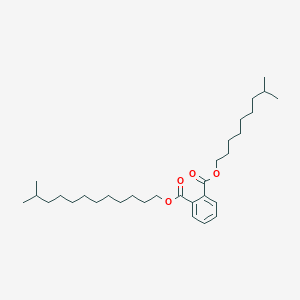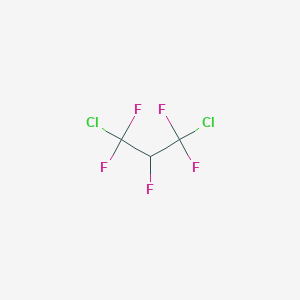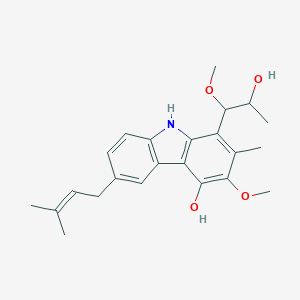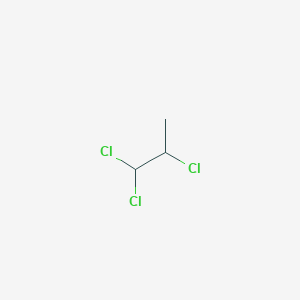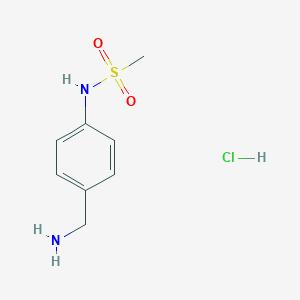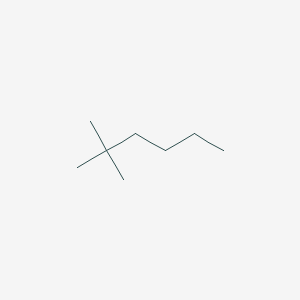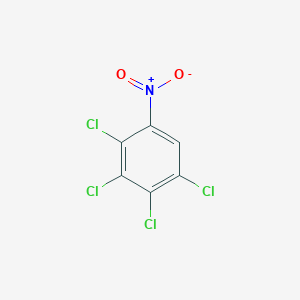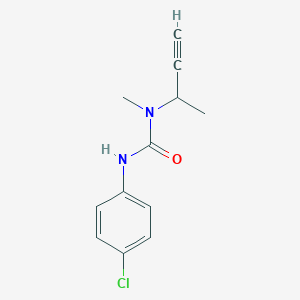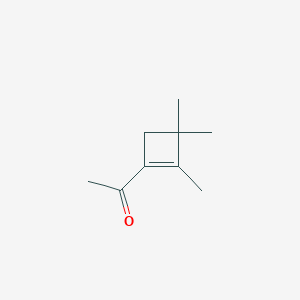
1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone, also known as TMCBE, is a cyclic ketone that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a popular choice for many laboratory experiments. In
Wirkmechanismus
The mechanism of action of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone is not fully understood. However, it has been suggested that 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone may act on various signaling pathways, including the NF-κB pathway, to exert its anti-cancer and anti-inflammatory effects. Additionally, 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone may act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemische Und Physiologische Effekte
1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been found to have various biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been found to have neuroprotective effects, protecting neurons from damage. It has also been found to have anti-microbial properties, inhibiting the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone in lab experiments is its ability to inhibit cancer cell growth, making it a useful tool in cancer research. Additionally, 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone. One area of research could focus on the development of new synthesis methods for 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone, which may improve yields and reduce costs. Additionally, further research could explore the mechanism of action of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone, which may lead to the development of new treatments for cancer, inflammation, and oxidative stress. Finally, future research could investigate the potential use of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone in combination with other compounds, which may enhance its anti-cancer and anti-inflammatory effects.
Conclusion
In conclusion, 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone is a cyclic ketone that has been widely used in scientific research due to its anti-cancer, anti-inflammatory, and antioxidant properties. This compound has various biochemical and physiological effects, making it a useful tool in many laboratory experiments. While there are limitations to the use of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone, such as its limited solubility in water, there are many future directions for research on this compound, which may lead to the development of new treatments for cancer, inflammation, and oxidative stress.
Synthesemethoden
The synthesis of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone can be achieved through several methods. One of the most common methods is the reaction of 1,3-cyclohexadiene with methyl vinyl ketone in the presence of a catalyst such as palladium. This method produces high yields of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone and is relatively simple to carry out.
Wissenschaftliche Forschungsanwendungen
1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been used in various scientific research studies, including studies related to cancer, inflammation, and oxidative stress. 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties, reducing inflammation in animal models. Additionally, 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been shown to have antioxidant properties, protecting cells from oxidative stress.
Eigenschaften
CAS-Nummer |
137189-86-7 |
|---|---|
Produktname |
1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-(2,3,3-trimethylcyclobuten-1-yl)ethanone |
InChI |
InChI=1S/C9H14O/c1-6-8(7(2)10)5-9(6,3)4/h5H2,1-4H3 |
InChI-Schlüssel |
ALYPCDCBCMRXHF-UHFFFAOYSA-N |
SMILES |
CC1=C(CC1(C)C)C(=O)C |
Kanonische SMILES |
CC1=C(CC1(C)C)C(=O)C |
Synonyme |
Ethanone, 1-(2,3,3-trimethyl-1-cyclobuten-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



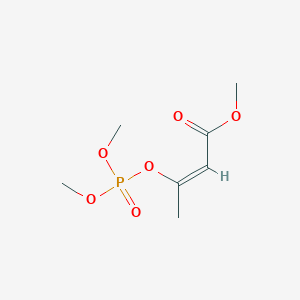
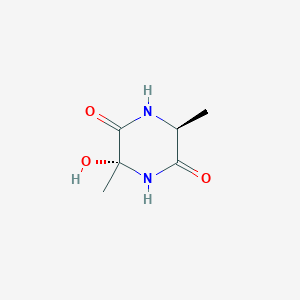
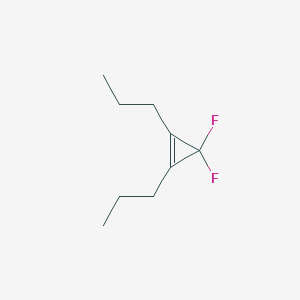
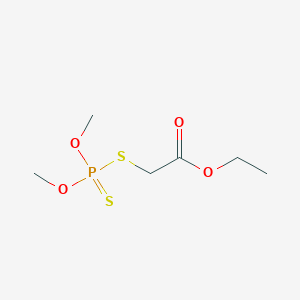
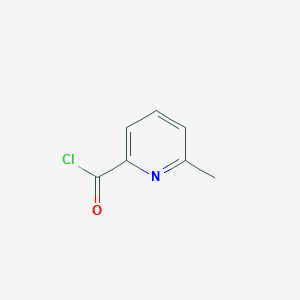
![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)
